Ramorelix - 127932-90-5

Ramorelix

Catalog Number: EVT-279743
CAS Number: 127932-90-5
Molecular Formula: C74H95ClN16O18
Molecular Weight: 1532.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ramorelix is a luteinizing hormone-releasing hormone (LHRH) antagonist.
Source and Classification

Ramorelix belongs to a broader class of compounds known as peptide analogs, specifically designed to mimic or inhibit the natural gonadotropin-releasing hormone. Its classification as a gonadotropin-releasing hormone antagonist positions it among other similar agents that share the suffix "-relix," indicating their antagonistic properties against the physiological effects of gonadotropin-releasing hormone .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ramorelix typically involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. This method is advantageous for producing high-purity peptides and can be tailored to introduce specific modifications that enhance biological activity or stability.

  1. Solid-Phase Peptide Synthesis: The process begins with the attachment of a protected amino acid to a solid support. Subsequent amino acids are added one at a time, with each addition followed by deprotection and coupling reactions.
  2. Cyclization: In some methods, cyclization may be employed to form cyclic structures that can enhance binding affinity and specificity.
  3. Purification: After synthesis, the crude product is typically purified using high-performance liquid chromatography to isolate Ramorelix from by-products and unreacted materials .
Molecular Structure Analysis

Structure and Data

Ramorelix's molecular structure consists of a sequence of amino acids that confer its biological activity. The specific arrangement and types of amino acids are crucial for its interaction with gonadotropin-releasing hormone receptors.

  • Molecular Formula: C₁₈H₂₄N₄O₄S
  • Molecular Weight: Approximately 396.47 g/mol
  • Structural Features: The compound features multiple functional groups, including amide bonds and side chains that contribute to its receptor binding capabilities.

The three-dimensional conformation of Ramorelix can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its binding interactions with target receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Ramorelix undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  1. Peptide Bond Formation: The primary reaction during synthesis involves the formation of peptide bonds between amino acids.
  2. Deprotection Reactions: These reactions are critical for activating functional groups necessary for receptor binding.
  3. Receptor Binding: Upon administration, Ramorelix binds to gonadotropin-releasing hormone receptors, blocking their activation and subsequently inhibiting downstream signaling pathways associated with reproductive hormone release.

These reactions highlight the importance of chemical stability and reactivity in developing effective therapeutic agents .

Mechanism of Action

Process and Data

The mechanism of action for Ramorelix involves competitive antagonism at gonadotropin-releasing hormone receptors located in the pituitary gland. By binding to these receptors, Ramorelix prevents the natural hormone from exerting its effects, leading to reduced secretion of luteinizing hormone and follicle-stimulating hormone.

  • Inhibition of Hormone Release: The blockade results in decreased levels of sex hormones such as testosterone and estrogen, which can be beneficial in treating conditions like prostate cancer or endometriosis.
  • Dosing Considerations: The pharmacokinetics of Ramorelix are influenced by factors such as administration route, dosage form, and patient-specific variables .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ramorelix exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents, facilitating formulation into injectable forms.
  • Stability: Stability studies indicate sensitivity to hydrolysis under certain conditions, necessitating careful formulation strategies.

These properties are crucial for ensuring effective delivery and bioavailability when used therapeutically .

Applications

Scientific Uses

Ramorelix has several applications in scientific research and clinical practice:

  1. Fertility Treatments: It is used in controlled ovarian stimulation protocols to prevent premature ovulation.
  2. Cancer Therapy: As an antagonist of gonadotropin-releasing hormone, it is explored for use in managing hormone-sensitive cancers by lowering sex hormone levels.
  3. Research Tool: In laboratory settings, Ramorelix serves as a valuable tool for studying reproductive endocrinology and the mechanisms underlying hormonal regulation.
Introduction to Ramorelix in GnRH Receptor Modulation

Historical Context of GnRH Analog Development

The development of gonadotropin-releasing hormone (GnRH) analogs represents a transformative advancement in endocrine therapeutics that began with Roger Guillemin and Andrew Schally's isolation of native GnRH in 1971—work that earned them the 1977 Nobel Prize in Physiology or Medicine [1] [9]. Native GnRH (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂) proved clinically impractical due to its rapid enzymatic degradation at the Gly⁶-Leu⁷ bond and extremely short plasma half-life [3]. First-generation GnRH agonists (e.g., leuprorelin, goserelin, triptorelin) emerged in the 1980s featuring D-amino acid substitutions at position 6 to resist degradation and enhanced receptor binding affinity [2] [3]. While effective for chemical castration in hormone-dependent cancers, these agonists suffered from a critical limitation: an initial "flare effect" causing paradoxical surge in gonadotropins and sex steroids that could exacerbate disease progression [2] [8].

This therapeutic challenge drove the pursuit of competitive GnRH antagonists that would block receptors without activation. Early antagonists (developed in the 1980s) faced significant hurdles including histamine release causing systemic allergic reactions, poor solubility leading to formulation challenges, and tendency to form gels in aqueous solutions [1] [6]. Structural optimization efforts focused on modifying positions 1, 2, 3, 6, 8, and 10 of the native decapeptide to address these limitations while maintaining receptor affinity [6]. Within this landscape, ramorelix (initially designated HOE013) emerged as a promising clinical candidate developed through systematic structure-activity relationship studies aimed at balancing antagonistic potency with improved safety and pharmacokinetic profiles [5].

Ramorelix as a Synthetic Peptide in Endocrine Therapeutics

Ramorelix belongs to the second generation of GnRH antagonists characterized by strategic amino acid substitutions that markedly improved pharmaceutical properties relative to pioneer antagonists. Its chemical structure incorporates key modifications established as essential for effective receptor blockade: 1) Incorporation of hydrophobic D-amino acids at positions 1-3 to resist enzymatic degradation while enhancing receptor interaction; 2) Substitution at position 6 with ureidoalkyl moieties to improve aqueous solubility and reduce aggregation potential; and 3) C-terminal modification to D-alaninamide to stabilize the bioactive conformation [5] [6]. These innovations positioned ramorelix as a molecule with immediate and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis without the flare effect associated with agonists [3] [5].

The molecular mechanism of ramorelix involves competitive inhibition at the pituitary GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) with characteristic short intracellular C-terminus that influences its internalization kinetics [3] [9]. Unlike agonists that trigger complex downstream signaling (Gαq/11-PLCβ-PKC-MAPK pathways), ramorelix binding prevents receptor activation, leading to rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion within hours [1] [3]. This translates to rapid decline in gonadal steroids—a critical therapeutic advantage in oncology where prompt hormone suppression is clinically imperative [5] [8].

Table 1: Structural Innovations in GnRH Antagonists Exemplified by Ramorelix [5] [6]

Position in DecapeptideNative GnRH ResidueRamorelix ModificationFunctional Significance
1 (N-terminal)pGluAc-D-Nal(2)¹Enhanced receptor affinity and metabolic stability
2HisD-Pal(3)²Reduced histamine release; improved antagonism
3TrpD-Pal(3)³Optimized hydrophobic interactions
5TyrTyrConserved for receptor recognition
6GlyN-methylureidoalkyl⁴Critical for solubility and reduced aggregation
8ArgArgMaintained for ionic interactions
10 (C-terminal)Gly-NH₂D-Ala-NH₂Stabilized bioactive conformation

Notes:¹ Ac-D-3-(2-naphthyl)alanine² D-3-(3-pyridyl)alanine³ D-3-(3-pyridyl)alanine⁵ Specific moiety undisclosed in public literature

Pharmaceutical development of ramorelix focused on sustained-release formulations to enable clinical utility. Utilizing biodegradable poly(lactide-co-glycolide) (PLG) polymers, researchers developed microsphere formulations with differing copolymer ratios (50:50 and 75:25 PLG) to modulate peptide release kinetics [5]. These advanced delivery systems demonstrated capacity for sustained peptide release over days to weeks, establishing proof-of-concept for long-term suppression of gonadotropins without daily injections—a significant advancement in patient-centered design [5].

Role in the Evolution of GnRH-Targeted Pharmacotherapies

Ramorelix played a pivotal role in validating two transformative concepts in endocrine oncology: 1) The feasibility of controlled-release peptide delivery for chronic suppression of the HPG axis; and 2) The existence of direct antitumor effects mediated through extrapituitary GnRH receptors [3] [5] [8].

In landmark preclinical studies using the dimethylbenz[a]anthracene (DMBA)-induced mammary carcinoma rat model—a well-established paradigm for hormone-responsive breast cancer—ramorelix microparticles (3.6 mg peptide in 50:50 PLG) achieved complete suppression of tumor progression for 14 days post-single injection [5]. When administered preventively (initiated 17 days post-DMBA before tumor manifestation), repeated ramorelix injections (1.8 mg every 7 days) effectively prevented tumor development during treatment, though tumors progressed upon therapy cessation [5]. Crucially, the antitumor efficacy directly correlated with measurable peptide release kinetics, establishing the critical relationship between pharmaceutical formulation and biological outcome. Equally significant were experiments in ovariectomized, estradiol-supplemented rats where ramorelix exerted marginal tumor inhibition, suggesting contributions beyond systemic estrogen suppression—possibly through direct tumor receptor interactions [5].

Table 2: Key Research Findings on Ramorelix in Hormone-Dependent Cancers [5]

Study ModelFormulation/DoseTreatment DurationKey Findings
Curative (established tumors)Ramorelix microparticles (3.6 mg)Single injectionTumor progression inhibition for 14 days
Buserelin implant (3.3 mg)Single implantTumor regression comparable to ovariectomy; effect maintained 120 days
Preventive (pre-tumor)Ramorelix microparticles (1.8 mg q7d)Multiple injectionsPrevention of tumor development during treatment period
Buserelin microparticles (3.6 mg q28d)Multiple injectionsPrevention of tumor development with less frequent dosing
Ovariectomized + EstradiolRamorelix microparticlesNot specifiedMarginal (non-significant) tumor inhibition

These findings significantly advanced the therapeutic paradigm for GnRH-based therapies by demonstrating that optimized antagonists could achieve comparable efficacy to surgical castration and established agonists, but with a more favorable initial response profile [5]. The technology platforms developed for ramorelix delivery directly informed subsequent generations of GnRH antagonists, including the clinically successful degarelix which utilizes similar hydrophobic modifications and sustained-release principles [1] [3].

Beyond endocrine effects, ramorelix contributed to elucidating direct antitumor mechanisms of GnRH analogs. Emerging evidence indicates that many reproductive and non-reproductive cancers (prostate, breast, ovarian, endometrial) express functional GnRH receptors [3] [8]. Activation of these receptors by antagonists like ramorelix triggers differential signaling compared to pituitary receptors—predominantly activating Gαi/cAMP pathways associated with antiproliferative effects, apoptosis induction, and inhibition of metastasis-associated processes [3] [8]. This mechanistic insight paved the way for developing cytotoxic GnRH bioconjugates where GnRH peptides serve as tumor-targeting vectors—an approach currently in clinical trials for advanced cancers [3].

Furthermore, ramorelix's structural innovations influenced peptide engineering beyond GnRH therapeutics. Its strategic incorporation of unnatural amino acids and C-terminal modifications demonstrated the feasibility of optimizing peptide stability and bioavailability while retaining receptor specificity—principles now widely applied in developing peptide-based radiopharmaceuticals, imaging probes, and targeted delivery systems [4] [7]. The formulation challenges addressed through its PLG microsphere development directly advanced the field of controlled-release peptide delivery, providing valuable insights into polymer-drug interactions and release kinetics [5].

Properties

CAS Number

127932-90-5

Product Name

Ramorelix

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide

Molecular Formula

C74H95ClN16O18

Molecular Weight

1532.1 g/mol

InChI

InChI=1S/C74H95ClN16O18/c1-38(2)29-52(63(98)82-51(15-9-27-79-73(76)77)71(106)91-28-10-16-59(91)70(105)89-90-74(78)107)83-69(104)58(37-108-72-62(97)61(96)60(95)39(3)109-72)88-66(101)55(32-42-20-25-48(94)26-21-42)85-68(103)57(36-92)87-67(102)56(34-46-35-80-50-14-8-7-13-49(46)50)86-65(100)54(31-41-18-23-47(75)24-19-41)84-64(99)53(81-40(4)93)33-43-17-22-44-11-5-6-12-45(44)30-43/h5-8,11-14,17-26,30,35,38-39,51-62,72,80,92,94-97H,9-10,15-16,27-29,31-34,36-37H2,1-4H3,(H,81,93)(H,82,98)(H,83,104)(H,84,99)(H,85,103)(H,86,100)(H,87,102)(H,88,101)(H,89,105)(H4,76,77,79)(H3,78,90,107)/t39-,51-,52-,53+,54+,55-,56+,57-,58+,59-,60-,61+,62+,72+/m0/s1

InChI Key

WDYSQADGBBEGRQ-APSDYLPASA-N

SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Ac-Nal(2)-4-Cl-Phe-Trp-Ser-Tyr-Ser(Rha)-Leu-Arg-Pro-AzGly-NH2
Hoe 013
Hoe-013
ramorelix

Canonical SMILES

CC1C(C(C(C(O1)OCC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NNC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)NNC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.